molecular formula C8H14N2O4 B162782 Formylvalylglycine CAS No. 1803-57-2

Formylvalylglycine

Cat. No. B162782
CAS RN: 1803-57-2
M. Wt: 202.21 g/mol
InChI Key: BYRXIJLJOQPLOG-ZETCQYMHSA-N
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Description

Formylvalylglycine is a compound involved in the biosynthesis of gramicidin A, an antibiotic peptide produced by Bacillus brevis ATCC 8185 . It is synthesized by an enzyme fraction, Component I, which activates valine and binds it as a thioester, and further formylates it in the presence of formyltetrahydrofolic acid .


Synthesis Analysis

The synthesis of Formylvalylglycine is a part of the initiation of gramicidin A biosynthesis. The formylvaline synthesized is transferred to the glycine moiety, which is also thioesterified to Component I . The elongation of the peptide chain takes place by a mechanism similar to those found for tyrocidines, gramicidin S, and bacitracin .


Chemical Reactions Analysis

Formylvalylglycine is involved in the biosynthesis of gramicidin A. The initiation of gramicidin A biosynthesis is a function of Component I, which activates valine and binds it as a thioester, and further formylates it in the presence of formyltetrahydrofolic acid .

Scientific Research Applications

Catalytic Mechanism and Biogenesis

  • Formylglycine (fGly), closely related to formylvalylglycine, is essential in the active sites of type I sulfatases. It's formed through post-translational oxidation of cysteine or serine side chains. This unique residue participates in sulfate ester hydrolysis. The enzymes involved in its production, such as formylglycine-generating enzyme (FGE), are distinct and specialized, serving primarily to activate type I sulfatase targets (Appel & Bertozzi, 2015).

Role in Lysosomal Storage Disorders

  • The genetic defect in the formation of C(alpha)-formylglycine (FGly), a variant of formylvalylglycine, can lead to multiple sulfatase deficiency (MSD), a lysosomal storage disorder. The activity of sulfatases is partially restored in patient fibroblasts by transduction of FGE encoding cDNA (Dierks et al., 2003).

Bioconjugation Applications

  • Formylglycine-generating enzymes enable the posttranslational introduction of FGly into recombinant proteins. The aldehyde-bearing FGly-residue can be used for site-specific labeling on protein scaffolds, offering numerous biotechnology applications (Krüger, Dierks, & Sewald, 2018).

Enzyme Immobilization

  • Formylglycine-generating enzymes can be used for enzyme immobilization by introducing an aldehyde tag to proteins. This technique results in significant improvements in enzymological properties and operational stability, which supports industrial-scale production and applications (Jian et al., 2016).

Post-translational Modification and Protein Engineering

  • The formylglycine aldehyde tag enables the site-specific introduction of aldehyde groups into recombinant proteins. This modification is no larger than a His(6) tag and can be exploited for various protein labeling applications, enhancing protein engineering efforts (Carrico, Carlson, & Bertozzi, 2007).

properties

IUPAC Name

2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-5(2)7(10-4-11)8(14)9-3-6(12)13/h4-5,7H,3H2,1-2H3,(H,9,14)(H,10,11)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRXIJLJOQPLOG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939318
Record name N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-3-methylbutylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formylvalylglycine

CAS RN

1803-57-2
Record name Glycine, N-(N-formyl-L-valyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formylvalylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001803572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-3-methylbutylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
K Akashi, K Kurahashi - The Journal of Biochemistry, 1978 - academic.oup.com
Gramicidin A is an antibiotic peptide produced by Bacillus brevis ATCC 8185, which also produces tyrocidines. An attempt was made to establish a cell-free enzyme system for …
Number of citations: 17 academic.oup.com
K Akashi, K Kubota, K Kurahashi - The Journal of Biochemistry, 1977 - jstage.jst.go.jp
… I brought about the formation of Component I-bound formylvaline and formylvalylglycine. … In this communication, we report the synthesis of formylvaline and formylvalylglycine, which can …
Number of citations: 30 www.jstage.jst.go.jp
K Akashi, K Kurahashi - Biochemical and Biophysical Research …, 1977 - Elsevier
… The same fraction catalyzed the synthesis of enzyme-bound formylvalylglycine. The addition of … We also demonstrated the formation of enzyme-bound formylvalylglycine. In this paper …
Number of citations: 33 www.sciencedirect.com
JC Sheehan, DDH Yang - Journal of the American Chemical …, 1958 - ACS Publications
Several representative peptides and peptide derivatives have been synthesized using an X-forinyl blocking group and the carbodiimide coupling method. Racemization was not …
Number of citations: 518 pubs.acs.org
E Katz, AL Demain - Bacteriological reviews, 1977 - Am Soc Microbiol
PROPERTIES OF PEPTIDE ANTIBIOTICS A number of reviews relating to peptide antibiotics has appeared in the literature (14, 15, 55, 71, 72, 80, 109, 117, 132). As a consequence, …
Number of citations: 876 journals.asm.org
N Kessler, H Schuhmann, S Morneweg, U Linne… - Journal of Biological …, 2004 - ASBMB
… ) purified an enzyme that activated Val and Gly, forming formylvalylglycine; this enzyme was believed to be the initiation complex for gramicidin biosynthesis. This finding matches with …
Number of citations: 135 www.jbc.org
S Komura, K Kurahashi - The Journal of Biochemistry, 1979 - academic.oup.com
An L-2,4-diaminobutyric acid activating enzyme was found in crude extracts of Aerobacillus polyaerogenes, which produces polymyxin E 1 and E 2 . The enzyme was partially purified …
Number of citations: 40 academic.oup.com
S KOMURA, K KURAHASHI - The Journal of Biochemistry, 1985 - academic.oup.com
… ) presented evidence that the N-terminal amino acid, valine, bound to its activating enzyme, was formylated, and that peptide elongation took place via the formation of formylvalylglycine…
Number of citations: 17 academic.oup.com
T Nakai, D Yamauchi, K Kubota - Bioscience, biotechnology, and …, 2005 - jstage.jst.go.jp
… 10) Akashi, K., Kubota, K., and Kurahashi, K., Biosynthesis of enzyme-bound formylvaline and formylvalylglycine: a possible initiation complex for gramicidin A biosynthesis. J. Biochem. …
Number of citations: 15 www.jstage.jst.go.jp
T Stachelhaus, HD Mootz… - Bacillus subtilis and its …, 2001 - Wiley Online Library
Nonribosomal peptide synthetase (NRPS) domains and associated enzymes represent the molecular toolbox used by nature for the assembly of structurally complex peptides. In order …
Number of citations: 23 onlinelibrary.wiley.com

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